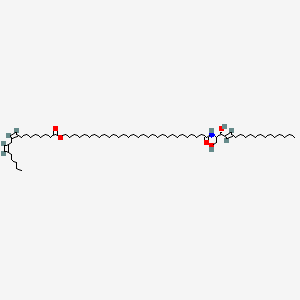
3-Dehydroxy ceramide 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(30-(9Z,12Z-octadecadienoyloxy)-tricontanoyl)-sphing-4-enine is an N-acylsphingosine in which the ceramide N-acyl group is specified as 30-[(9Z,12Z)-octadeca-9,12-dienoyloxy]triacontanoyl. It is a N-acylsphingosine and an omega-linoleoyloxy-O-ultra-long chain acylceramide.
Aplicaciones Científicas De Investigación
Skin Barrier Function and Dermatological Applications
3-Dehydroxy ceramide 1 is crucial for maintaining the skin barrier. Ceramides are known to contribute to the lipid matrix of the stratum corneum, which is essential for skin hydration and protection against environmental aggressors.
Case Study: Efficacy in Atopic Dermatitis
A clinical study compared moisturizers containing ceramides to those without in patients with atopic dermatitis. Results indicated that ceramide-containing formulations significantly improved skin hydration and barrier function compared to standard moisturizers, highlighting their therapeutic potential in managing skin conditions .
| Study | Participants | Findings |
|---|---|---|
| Clinical trial on ceramide moisturizers | 100 patients with atopic dermatitis | Improved hydration and barrier function with ceramide use |
Role in Cell Signaling
This compound has been implicated in various cell signaling pathways that regulate cell growth, apoptosis, and inflammation. It acts as a bioactive lipid that can influence cellular responses.
Therapeutic Implications in Cancer
The apoptotic effects of this compound have led to investigations into its potential as an anti-cancer agent. By modulating apoptotic pathways, it may enhance the efficacy of existing cancer treatments.
Case Study: Combination Therapy
In vitro studies demonstrated that combining this compound with traditional chemotherapeutics resulted in increased apoptosis in cancer cell lines. This suggests a synergistic effect that could improve treatment outcomes .
| Combination | Cancer Type | Outcome |
|---|---|---|
| This compound + Chemotherapy | Breast cancer cell lines | Increased apoptosis |
Implications in Inflammatory Diseases
Research indicates that ceramides, including this compound, play a role in inflammatory responses. They can modulate immune cell functions and influence the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
156170-27-3 |
|---|---|
Fórmula molecular |
C66H125NO5 |
Peso molecular |
1012.7 g/mol |
Nombre IUPAC |
[30-[[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-30-oxotriacontyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C66H125NO5/c1-3-5-7-9-11-13-15-17-31-36-40-44-48-52-56-60-66(71)72-61-57-53-49-45-41-37-33-30-28-26-24-22-20-18-19-21-23-25-27-29-32-35-39-43-47-51-55-59-65(70)67-63(62-68)64(69)58-54-50-46-42-38-34-16-14-12-10-8-6-4-2/h11,13,17,31,54,58,63-64,68-69H,3-10,12,14-16,18-30,32-53,55-57,59-62H2,1-2H3,(H,67,70)/b13-11-,31-17-,58-54+/t63-,64+/m0/s1 |
Clave InChI |
CJKGLEVYDCRGBX-FQYIUYQHSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC)O |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















